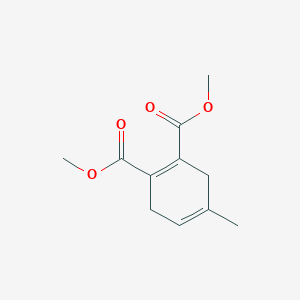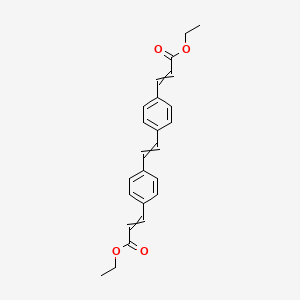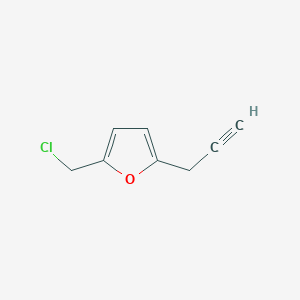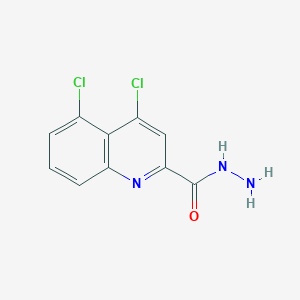![molecular formula C12H8Cl3NO3S B14605122 1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium CAS No. 60264-04-2](/img/structure/B14605122.png)
1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring with an oxido group at the nitrogen atom and a sulfonyl group attached to a trichlorophenylmethyl moiety. Its distinct structure makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with pyridine N-oxide and 2,3,6-trichlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: Pyridine N-oxide is reacted with 2,3,6-trichlorobenzyl chloride in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and proteins. The oxido group can form hydrogen bonds with active sites, while the sulfonyl group can participate in covalent bonding, leading to inhibition or modulation of enzyme activity. The trichlorophenyl moiety enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium can be compared with similar compounds such as:
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium: This compound has a trimethylphenyl group instead of a trichlorophenyl group, resulting in different chemical and biological properties.
Pyridine N-oxide derivatives: These compounds share the pyridine N-oxide core but differ in their substituents, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
60264-04-2 |
|---|---|
Molekularformel |
C12H8Cl3NO3S |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
1-oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium |
InChI |
InChI=1S/C12H8Cl3NO3S/c13-9-4-5-10(14)12(15)8(9)7-20(18,19)11-3-1-2-6-16(11)17/h1-6H,7H2 |
InChI-Schlüssel |
FITRQQNWYVGGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)CC2=C(C=CC(=C2Cl)Cl)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)


![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)






![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)

